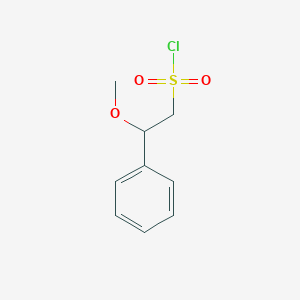
(5-Chloro-2-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, it’s worth noting that the pyrrolidine ring, which is a part of this compound, is a common structure in many biologically active compounds . The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors . The synthesis of such compounds often involves exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a phenylsulfonyl group, and a 5-chloro-2-methoxyphenyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The phenylsulfonyl group consists of a phenyl ring bonded to a sulfonyl group, and the 5-chloro-2-methoxyphenyl group is a phenyl ring substituted with a chlorine atom at the 5th position and a methoxy group at the 2nd position.Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a critical step in the formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex organic molecules and has applications in the development of pharmaceuticals and agrochemicals.
Organoboron Chemistry
As a derivative of boronic acid, it plays a significant role in organoboron chemistry . Organoboron compounds are essential in various organic synthesis reactions, including Suzuki–Miyaura coupling, which is widely used in the creation of carbon-carbon bonds .
Radical-Polar Crossover Reactions
The compound is involved in radical-polar crossover reactions . These reactions are a subset of organic chemistry that combines radical and polar mechanisms to create complex molecules, often with high stereocontrol.
Synthesis of Natural Products
It has been utilized in the synthesis of natural products such as δ-®-coniceine and indolizidine 209B . These natural products have various biological activities and potential therapeutic applications.
Inhibition of Thyroid Peroxidase (TPO)
The compound has been studied for its ability to inhibit thyroid peroxidase (TPO), an enzyme involved in the biosynthesis of thyroid hormones . This application is relevant in the research of thyroid disorders and the development of related treatments.
Anti-Inflammatory Applications
In related chemical structures, there is evidence of use in treating conditions like rheumatic and rheumatoid arthritis as well as osteoarthritis . While not directly linked to the exact compound , the structural similarities suggest potential anti-inflammatory applications.
Eigenschaften
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-18-10-9-14(20)12-17(18)19(22)21-11-5-6-15(21)13-26(23,24)16-7-3-2-4-8-16/h2-4,7-10,12,15H,5-6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQPMRKURWMRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

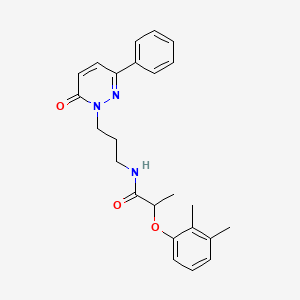
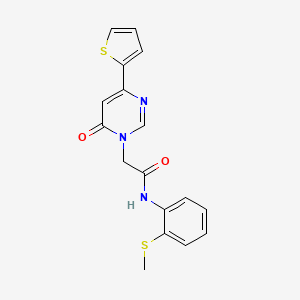

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)
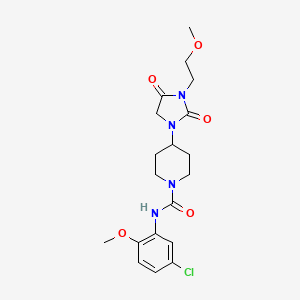
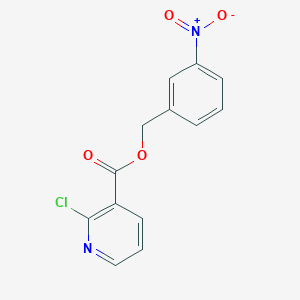
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)
![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B3009340.png)
